

# Initial Clinical Trial Findings on the Safety and Tolerability of Denufosol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Denufosol*

Cat. No.: *B1242441*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Denufosol** (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the treatment of cystic fibrosis (CF).<sup>[1][2]</sup> Its mechanism of action involves stimulating a non-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and improve mucociliary clearance.<sup>[1][3]</sup> This document provides a detailed overview of the initial clinical trial findings concerning the safety and tolerability of **denufosol**, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

## Mechanism of Action: P2Y2 Receptor-Mediated Signaling

**Denufosol**'s therapeutic rationale is based on its ability to activate an alternative chloride channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.<sup>[2]</sup> As an agonist of the P2Y2 receptor, **denufosol** triggers a G protein-coupled signaling cascade. This activation is theorized to increase ion transport, thereby improving mucus hydration and facilitating its clearance from the airways.<sup>[2][3]</sup>



[Click to download full resolution via product page](#)

**Figure 1: Denufosol's P2Y2 Receptor Signaling Pathway**

## Phase I/II Clinical Trial Findings

An initial multicenter, double-blind, placebo-controlled study evaluated the safety and tolerability of single and repeated doses of aerosolized **denufosol** in patients with CF.[\[1\]](#)

## Experimental Protocol

- Study Design: The trial consisted of two parts: a single ascending dose phase and a multiple-dose phase.[\[1\]](#)

- Single Dose: Ascending single doses of 10, 20, 40, and 60 mg of **denufosol** inhalation solution were compared to a placebo (normal saline).[1]
- Multiple Dose: The maximum tolerated dose was administered twice daily for 5 days and compared to a placebo.[1]
- Patient Population: The study included 37 adult ( $\geq 18$  years) and 24 pediatric (5-17 years) subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either **denufosol** or placebo.[1]
- Administration: **Denufosol** was administered via a Pari LC Star nebulizer.[1]
- Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and changes in forced expiratory volume in 1 second (FEV1).[1]

## Quantitative Safety and Tolerability Data

| Adverse Event Category     | Denufosol Group       | Placebo Group  |
|----------------------------|-----------------------|----------------|
| Most Common AE (Adults)    | Chest tightness (39%) | Not specified  |
| Most Common AE (Pediatric) | Cough (56%)           | Not specified  |
| Serious Adverse Events     | 3 subjects (7%)       | 1 subject (7%) |

Table 1: Summary of Adverse Events in Phase I/II Trial of Denufosol[1]

The percentage of subjects experiencing adverse events was reported to be similar between the **denufosol** and placebo groups.[1] An acute, reversible decline in FEV1 was observed in both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to 60 mg were generally well-tolerated, though some intolerance was noted in individuals with lower baseline lung function.[1]

## Phase II Clinical Trial Findings

A subsequent 28-day, randomized, double-blind, multicenter Phase II trial further evaluated the safety and efficacy of **denufosal** in patients with mild CF.[\[4\]](#)

## Experimental Protocol

- Study Design: A 28-day trial comparing three different doses of **denufosal** (20, 40, or 60 mg) to a placebo (normal saline).[\[4\]](#)
- Patient Population: The study enrolled 89 patients with a screening FEV1 of  $\geq 75\%$  of the predicted normal value who had not been treated with inhaled antibiotics for the preceding 30 days.[\[4\]](#)
- Administration: The study drug was administered three times daily.[\[4\]](#)
- Safety Assessments: Safety was evaluated by monitoring adverse events and discontinuations due to adverse events.[\[4\]](#) Efficacy was primarily assessed by changes in FEV1.[\[4\]](#)

## Quantitative Safety and Tolerability Data

| Adverse Event Category      | Denufosal Group (pooled doses) | Placebo Group |
|-----------------------------|--------------------------------|---------------|
| Most Common AE              | Cough (47%)                    | Cough (52%)   |
| Discontinuations due to AEs | 3 patients                     | 2 patients    |

Table 2: Summary of Adverse Events in 28-Day Phase II Trial of Denufosal[\[4\]](#)

All treatment regimens were generally well-tolerated, with no dose-response trends observed for safety parameters.[\[4\]](#)

## Phase III Clinical Trial Insights (TIGER-1 & TIGER-2)

**Denufosal** progressed to Phase III clinical trials, TIGER-1 and TIGER-2. While TIGER-1 showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in baseline FEV1 at 48 weeks compared to placebo.[\[2\]\[5\]](#)

## Experimental Protocol (TIGER-2)

- Study Design: A 48-week, double-blind, placebo-controlled trial.[5]
- Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1  $\geq$  75% and  $\leq$  110% of predicted normal).[5]
- Administration: 60 mg of **denufosal** or placebo administered three times daily via a jet nebulizer.[5]
- Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary exacerbations.[5]

## Quantitative Safety and Tolerability Data (TIGER-2)

| Adverse Event Category  | Denufosal Group              | Placebo Group                |
|-------------------------|------------------------------|------------------------------|
| Withdrawals due to AEs  | 6%                           | 6%                           |
| Most Common AE          | Cough (similar in both arms) | Cough (similar in both arms) |
| Pulmonary Exacerbations | 21%                          | 26%                          |

Table 3: Summary of Adverse

Events in the TIGER-2 Phase

III Trial[5]

The incidence of adverse events and serious adverse events in the **denufosal** group was comparable to the placebo group.[5]

## Experimental Workflow for a Typical Denufosal Clinical Trial

[Click to download full resolution via product page](#)**Figure 2:** Generalized Experimental Workflow for **Denufosal** Clinical Trials

## Conclusion

Across Phase I, II, and III clinical trials, **denufosol** was generally well-tolerated, with a safety profile comparable to placebo.[1][4][5] The most frequently reported adverse event was cough, which occurred at similar rates in both the **denufosol** and placebo groups.[1][4][5] Serious adverse events and discontinuations due to adverse events were infrequent and also occurred at similar rates between treatment and placebo arms.[1][4][5] While **denufosol** demonstrated a favorable safety and tolerability profile, it ultimately failed to show a consistent and statistically significant clinical benefit in lung function in later-stage trials, leading to the discontinuation of its development.[2][5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denufosol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Initial Clinical Trial Findings on the Safety and Tolerability of Denufosol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242441#initial-clinical-trial-findings-for-denufosol-safety-and-tolerability>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)